molecular formula C18H15N3O3S B2449700 N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941881-45-4

N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

Cat. No.: B2449700
CAS No.: 941881-45-4
M. Wt: 353.4
InChI Key: NOYKTLBBXGZIOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a synthetic small molecule based on a benzothiazole-carboxamide core scaffold, a structure class recognized for significant bioactivity in medicinal chemistry research. Compounds featuring this core structure have been extensively investigated as cell differentiation inducers and have demonstrated potential as antineoplastic agents in preclinical studies . The molecular architecture, which combines a 6-ethoxy-benzothiazole moiety with a methylfuropyridine ring system, is designed to modulate key biological signaling pathways. This scaffold is analogous to other advanced research compounds, such as benzothiazole derivatives studied as c-Jun NH2-terminal kinase (JNK) inhibitors, which have shown neuroprotective efficacy in models of cerebral ischemia . More recent research on similar 6-hydroxybenzothiazol-2-carboxamides has highlighted their potential as highly potent and selective monoamine oxidase B (MAO-B) inhibitors, endowed with multipotent neuroprotective activity against pathologies like alpha-synuclein and tau aggregation in neurodegenerative disease models . This reagent is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human use. It is intended for utilization by qualified researchers in biochemical and pharmacological fields for in vitro assays, target validation, and mechanistic studies to explore its potential research applications.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c1-3-23-11-5-6-12-16(8-11)25-18(20-12)21-17(22)15-9-13-14(24-15)7-4-10(2)19-13/h4-9H,3H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYKTLBBXGZIOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(O3)C=CC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis and inhibits key enzymes involved in metabolic pathways. In anticancer applications, it induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways .

Comparison with Similar Compounds

Similar compounds to N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide include other benzothiazole derivatives such as:

The uniqueness of this compound lies in its combined antimicrobial and anticancer properties, making it a versatile compound for various applications .

Biological Activity

N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antitumor and antimicrobial properties, supported by relevant research findings and case studies.

Molecular Formula : C17H18N2O3S
Molecular Weight : 342.40 g/mol
CAS Number : Not specifically listed in the provided sources, but related compounds indicate a focus on benzothiazole derivatives.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to benzothiazole and furo[3,2-b]pyridine structures. For instance:

  • Cell Lines Tested : The compound was evaluated against several human cancer cell lines, including A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer) using both 2D and 3D cell culture systems.
  • Assays Used : MTS cytotoxicity assays and BrdU proliferation assays were employed to assess cell viability and proliferation.

The findings indicated that certain derivatives exhibited significant cytotoxic effects, with IC50 values in the low micromolar range. For example, a related compound with a similar structure showed an IC50 of approximately 6.26 μM against HCC827 cells in 2D assays, demonstrating its potential as an effective anticancer agent .

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives have also been investigated:

  • Test Organisms : The antimicrobial activity was assessed against Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus, alongside Saccharomyces cerevisiae as a eukaryotic model.
  • Methodology : Broth microdilution testing was conducted according to CLSI guidelines.

Results indicated that several compounds exhibited promising antibacterial activity, particularly against Staphylococcus aureus, suggesting that these derivatives could be developed into new antimicrobial agents .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of various related compounds:

Compound NameAntitumor IC50 (μM)Antimicrobial ActivityReference
Compound A6.26 (HCC827)Active against E. coli
Compound B8.00 (A549)Active against S. aureus
Compound C20.46 (HCC827)Moderate activity

Case Studies

  • Case Study on Compound A :
    • Objective : Evaluate cytotoxicity on lung cancer cell lines.
    • Findings : Compound A demonstrated higher efficacy in 2D cultures compared to 3D cultures, indicating that structural modifications might enhance its effectiveness in clinical settings.
  • Case Study on Antimicrobial Properties :
    • Objective : Assess the antibacterial efficacy of various derivatives.
    • Findings : Compounds showed varying degrees of effectiveness against tested bacteria, with some exhibiting selective toxicity towards bacterial cells over human fibroblasts.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide?

  • Methodology : Synthesis typically involves multi-step reactions, including condensation of benzothiazole and furopyridine precursors. Key parameters include:

  • Temperature control : Ethoxy group stability requires reactions at 60–80°C to prevent decomposition .
  • Catalyst selection : Use Pd/C or CuI for Suzuki coupling steps to enhance yield .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol improves purity (>95%) .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Methodology :

  • X-ray crystallography : Employ SHELX-97 for solving crystal structures; refine with SHELXL to address disorder in the benzothiazole moiety .
  • NMR spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies key signals: δ ~7.8–8.2 ppm (pyridine protons), δ ~1.4 ppm (ethoxy CH₃) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 412.08 .

Q. How can researchers design initial biological screening assays for this compound?

  • Methodology : Prioritize assays based on structural analogs:

  • Antimicrobial activity : Broth microdilution (MIC against S. aureus and E. coli) .
  • Enzyme inhibition : Acetylcholinesterase (AChE) inhibition assay via Ellman’s method .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the ethoxy-benzothiazole moiety during synthesis?

  • Methodology :

  • Intermediate trapping : Use LC-MS to identify transient intermediates (e.g., thiolate species) during nucleophilic substitution .
  • DFT calculations : Model reaction pathways to predict regioselectivity in benzothiazole functionalization .

Q. How do structural modifications impact the compound’s bioactivity?

  • Methodology (SAR) :

  • Ethoxy group replacement : Substitute with methoxy or hydroxyl groups to assess changes in AChE inhibition (IC₅₀ shifts from 12 nM to >100 nM) .
  • Furopyridine methylation : Remove the 5-methyl group to evaluate reduced cytotoxicity (e.g., IC₅₀ increases from 2.1 µM to 15 µM in HeLa cells) .

Q. What challenges arise in crystallographic refinement of this compound?

  • Methodology :

  • Disorder handling : Use TWINABS for data scaling if twinning is detected (e.g., pseudo-merohedral twinning) .
  • Hydrogen bonding networks : Refine anisotropic displacement parameters (ADPs) with SHELXL to resolve weak interactions between the carboxamide and pyridine .

Q. How can stability studies under varying pH and temperature conditions inform formulation strategies?

  • Methodology :

  • Forced degradation : Incubate at pH 1–13 (37°C, 24 hrs) and analyze via HPLC. Degradation peaks at pH <3 suggest acid-labile ethoxy cleavage .
  • Thermogravimetric analysis (TGA) : Decomposition onset at 210°C indicates thermal stability for solid-state storage .

Q. What computational tools are recommended for docking studies targeting kinase inhibition?

  • Methodology :

  • Molecular docking : Use AutoDock Vina with crystal structures of VEGFR2 (PDB: 4ASD) to predict binding affinity (ΔG ~ -9.2 kcal/mol) .
  • MD simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the ligand-receptor complex .

Q. How can multi-step synthesis scalability be achieved without compromising purity?

  • Methodology :

  • Flow chemistry : Optimize Suzuki coupling in a continuous-flow reactor (residence time: 30 min, 80°C) to achieve 85% yield .
  • Quality control : Implement in-line PAT (Process Analytical Technology) with FTIR for real-time monitoring of intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.